molecular formula C12H9ClFNO2S B13672439 Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate

Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13672439
M. Wt: 285.72 g/mol
InChI Key: OEBUTKYFLBTHAU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and dihydrothiazoles, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-Chlorophenyl)thiazole-4-carboxylate
  • Ethyl 2-(2-Bromo-4-fluorophenyl)thiazole-4-carboxylate
  • Ethyl 2-(2-Chloro-4-methylphenyl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its biological activity and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

ethyl 2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9ClFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3

InChI Key

OEBUTKYFLBTHAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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